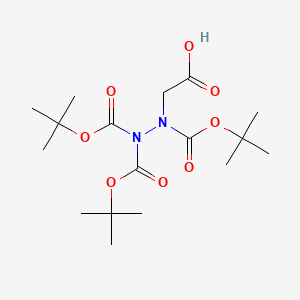

tri-Boc-hydrazinoacetic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

2-[[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H30N2O8/c1-15(2,3)25-12(22)18(10-11(20)21)19(13(23)26-16(4,5)6)14(24)27-17(7,8)9/h10H2,1-9H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSRNHDLQBNOYJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(CC(=O)O)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H30N2O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

261380-41-0 | |

| Record name | Tri-Boc-hydrazinoacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to tri-Boc-Hydrazinoacetic Acid: Properties, Protocols, and Field-Proven Insights

For researchers, medicinal chemists, and professionals in drug development, the strategic incorporation of specialized chemical moieties is paramount to innovation. Among the versatile building blocks in modern organic and medicinal chemistry, tri-Boc-hydrazinoacetic acid has emerged as a important reagent. This guide provides an in-depth technical overview of its core chemical properties, field-proven applications, and detailed experimental protocols, designed to empower scientists in leveraging this compound to its full potential.

Core Characteristics of this compound

This compound, formally known as 2-[[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid[1], is a derivative of hydrazinoacetic acid featuring three tert-butyloxycarbonyl (Boc) protecting groups. This extensive protection confers significant stability, making it a favored reagent in complex, multi-step syntheses.[2][3]

Physicochemical Properties

A summary of the key physicochemical properties is presented in the table below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 261380-41-0 | [1][3][4][5] |

| Molecular Formula | C₁₇H₃₀N₂O₈ | [1][3] |

| Molecular Weight | 390.43 g/mol | [1] |

| Appearance | White to off-white solid/powder | [3] |

| Melting Point | 112-115 °C | |

| Purity | ≥97.0% (N) or ≥98% (NMR) | [3] |

| Storage Conditions | 0 - 8 °C | [3] |

The Chemistry of Stability and Reactivity: The Role of the Tri-Boc Protection

The three Boc groups are the defining feature of this molecule, providing exceptional stability during various synthetic manipulations.[2][3] This is a significant advantage over its mono- and di-Boc counterparts, where unwanted polymerization during activation and coupling can be a notable issue.[6] The tri-Boc derivative effectively suppresses these side reactions, ensuring high purity and yield in the desired product.[2][6]

However, the true utility of this compound lies in the controlled removal of these acid-labile protecting groups. Treatment with a strong acid, such as trifluoroacetic acid (TFA), efficiently cleaves the Boc groups, unmasking the reactive hydrazine functionality.[7][8] This deprotection step is typically clean and high-yielding, paving the way for subsequent conjugation reactions.

Deprotection Mechanism: A Step-by-Step Visualization

The acid-catalyzed deprotection of the Boc groups proceeds through a well-established mechanism. The following diagram illustrates this process.

Caption: Acid-catalyzed deprotection of a Boc-protected amine.

Core Applications in Research and Development

The dual functionality of a protected hydrazine and a carboxylic acid makes this compound an invaluable tool in several areas of chemical and pharmaceutical research.[2]

Peptide Synthesis and Modification

A primary application of this reagent is in peptide synthesis, where it serves as a building block to introduce a hydrazino moiety.[2][3] The carboxylic acid end can be activated using standard peptide coupling reagents, such as 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) or a combination of N,N'-dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt), to form an amide bond with the N-terminus of a peptide chain.[2] This is particularly useful in solid-phase peptide synthesis (SPPS), where the fully protected nature of the reagent ensures compatibility with standard Fmoc/tert-butyl chemistry.[6]

Bioconjugation and the Formation of Hydrazone Linkages

Following deprotection, the exposed hydrazine group is a powerful tool for bioconjugation. It readily reacts with aldehydes and ketones to form stable hydrazone linkages.[2] This "click-like" chemistry is highly efficient and proceeds under mild conditions, making it ideal for conjugating molecules to sensitive biomolecules like antibodies, a critical step in the synthesis of antibody-drug conjugates (ADCs).[2]

The following workflow illustrates a typical bioconjugation strategy using this compound.

Caption: General workflow for bioconjugation.

Development of Chemical Linkers and Polymer Functionalization

The unique structure of this compound also makes it an excellent candidate for the development of chemical linkers.[] Its stability allows for its incorporation into larger molecular scaffolds, with the latent hydrazine functionality available for later-stage conjugation.[2] This has been successfully applied in the functionalization of polymers, where the Boc-protected hydrazine provides stability during polymer processing, and subsequent deprotection under acidic conditions reveals the reactive hydrazide for crosslinking or further modification.[2]

Experimental Protocols: A Practical Guide

The following protocols are provided as a starting point for researchers. Optimization may be required based on the specific substrate and desired outcome.

Protocol 1: Coupling of this compound to an Amine

This protocol describes a typical procedure for forming an amide bond between this compound and a primary amine.

Materials:

-

This compound

-

Amine-containing substrate

-

HATU (or alternative coupling agent)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dimethylformamide (DMF)

Procedure:

-

Dissolve this compound (1.2 equivalents) in anhydrous DMF.

-

Add HATU (1.2 equivalents) and DIPEA (2.5 equivalents) to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.

-

Add the amine-containing substrate (1.0 equivalent) to the reaction mixture.

-

Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by an appropriate method (e.g., LC-MS or TLC).

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography if necessary.

Protocol 2: Boc Deprotection to Unmask the Hydrazine

This protocol outlines the removal of the Boc protecting groups to yield the free hydrazine.

Materials:

-

Boc-protected substrate

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

Procedure:

-

Dissolve the Boc-protected substrate in DCM.

-

Add TFA to the solution (typically 20-50% v/v).

-

Stir the reaction at room temperature for 1-3 hours. Monitor the deprotection by LC-MS.

-

Upon completion, remove the solvent and excess TFA under reduced pressure.

-

The resulting crude product can often be used in the next step without further purification.

Safety and Handling

This compound is classified as harmful if swallowed.[1] Standard laboratory personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[4] Work in a well-ventilated area or a chemical fume hood.

Conclusion

This compound is a highly stable and versatile reagent that offers significant advantages in peptide synthesis, bioconjugation, and materials science. Its robust Boc protection strategy allows for its clean incorporation into complex molecules, while the facile deprotection unmasks a reactive hydrazine ready for specific and efficient ligation. By understanding its fundamental chemical properties and employing optimized protocols, researchers can effectively utilize this compound to advance their scientific objectives.

References

- 1. This compound | C17H30N2O8 | CID 9930318 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy this compound | 261380-41-0 [smolecule.com]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound | 261380-41-0 [amp.chemicalbook.com]

- 5. This compound | 261380-41-0 [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. Boc Deprotection - TFA [commonorganicchemistry.com]

- 8. BOC Protection and Deprotection [bzchemicals.com]

A Comprehensive Technical Guide to the Synthesis and Purification of Tri-Boc-Hydrazinoacetic Acid

Abstract: This in-depth technical guide provides a comprehensive overview of the synthesis and purification of tri-Boc-hydrazinoacetic acid. Tailored for researchers, scientists, and drug development professionals, this document delves into the fundamental chemical principles, offers detailed, step-by-step experimental protocols, and shares field-proven insights for process optimization and troubleshooting. The guide is structured to provide a deep understanding of the causality behind experimental choices, ensuring a robust and reproducible methodology.

Introduction: The Strategic Importance of this compound

This compound, formally known as N,N',N'-tris(tert-butoxycarbonyl)hydrazinoacetic acid, is a pivotal building block in modern organic synthesis, particularly within the realms of medicinal chemistry and peptide science.[1] Its unique molecular architecture, featuring a fully protected hydrazine moiety linked to an acetic acid backbone, offers chemists a versatile tool for the construction of complex molecular entities.[2]

The three tert-butoxycarbonyl (Boc) protecting groups confer exceptional stability across a wide array of chemical transformations.[2] This stability is crucial in multi-step synthetic sequences, preventing unwanted side reactions of the hydrazine functionality. The Boc groups can be selectively and cleanly removed under specific acidic conditions, unmasking the hydrazine at the desired stage of a synthesis.

The carboxylic acid function provides a convenient handle for conjugation to other molecules, such as peptides or drug scaffolds, through standard amide bond-forming reactions.[3] This dual functionality allows for the strategic introduction of a latent hydrazine group, which can subsequently be elaborated into various nitrogen-containing heterocycles, like hydrazones and pyrazoles, that are common motifs in biologically active compounds.[2] The controlled and predictable reactivity of this compound makes it an indispensable reagent in the development of novel therapeutics and bioconjugates.[1]

The Synthetic Pathway: A Mechanistic Perspective

The synthesis of this compound is typically achieved through a two-step sequence involving an initial nucleophilic substitution followed by an exhaustive protection step. Understanding the mechanics behind each step is crucial for optimizing the reaction and achieving high yields of the desired product.

Step 1: Nucleophilic Substitution on a Haloacetic Acid

The synthesis generally commences with the reaction of a haloacetic acid, such as bromoacetic acid, with a protected hydrazine derivative. This reaction proceeds via a classic SN2 mechanism, where the nitrogen atom of the hydrazine acts as a nucleophile, attacking the electrophilic carbon of the haloacetic acid and displacing the halide ion.

Causality of Experimental Choices: The selection of the starting materials and reaction conditions is critical for the success of this step. The use of a di-protected hydrazine, for instance, is a strategic choice to prevent over-alkylation and the formation of polymeric byproducts. The Boc groups temper the nucleophilicity of the hydrazine, allowing for a controlled, mono-alkylation to occur. The reaction is typically performed in the presence of a non-nucleophilic base to deprotonate the hydrazine, thereby enhancing its nucleophilicity and driving the reaction to completion.

Step 2: Exhaustive Boc Protection

Following the initial alkylation, the resulting intermediate possesses a free N-H bond that must be protected to yield the final tri-Boc product. This is accomplished through an exhaustive protection step using an excess of a Boc-protecting agent, such as di-tert-butyl dicarbonate ((Boc)₂O).[3]

Causality of Experimental Choices: This step can be challenging due to the steric hindrance around the remaining N-H group. To overcome this, the reaction is often carried out in the presence of a nucleophilic catalyst, which activates the (Boc)₂O and facilitates the transfer of the Boc group. Careful control of the reaction time and temperature is necessary to ensure complete protection without inducing degradation of the product. The use of an excess of the protecting agent helps to drive the equilibrium towards the fully protected product.

Experimental Protocols

Materials and Reagents

| Reagent/Material | Grade | Recommended Supplier |

| Hydrazinoacetic acid precursor | ≥97% | Sigma-Aldrich |

| Boc-anhydride ((Boc)₂O) | ≥97% | Sigma-Aldrich |

| Bromoacetic acid | ≥99% | Acros Organics |

| Base (e.g., Triethylamine) | Anhydrous | Fisher Scientific |

| Catalyst (e.g., DMAP) | ≥99% | Sigma-Aldrich |

| Solvents (e.g., THF, DCM) | Anhydrous | Fisher Scientific |

Step-by-Step Synthesis

Step 1: Synthesis of the Mono-Alkylated Intermediate

-

In a flame-dried flask under an inert atmosphere, dissolve the protected hydrazine precursor in an appropriate anhydrous solvent.

-

Add the base and stir the solution at room temperature.

-

Slowly add a solution of bromoacetic acid in the same solvent.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Perform an aqueous work-up to remove salts and isolate the crude product.

Step 2: Exhaustive Boc Protection

-

Dissolve the crude intermediate from Step 1 in an anhydrous solvent.

-

Add the base and a catalytic amount of the nucleophilic catalyst.

-

Add an excess of (Boc)₂O and stir the reaction at room temperature.

-

Monitor the reaction by TLC. The reaction may require several hours to days for completion.

-

Upon completion, perform an aqueous work-up to remove excess reagents and byproducts.

Caption: Overall workflow for the synthesis and purification of this compound.

Purification and Characterization

Purification Protocol

The crude this compound is typically purified by flash column chromatography on silica gel.

-

Prepare a silica gel column using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).

-

Dissolve the crude product in a minimal amount of a suitable solvent and load it onto the column.

-

Elute the column with the chosen solvent system, collecting fractions.

-

Monitor the fractions by TLC.

-

Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product, which is typically a white to off-white solid.[2]

Characterization

The identity and purity of the final product should be confirmed using a combination of spectroscopic methods.

| Analytical Technique | Expected Results |

| ¹H NMR | Signals corresponding to the Boc groups and the acetic acid moiety. |

| ¹³C NMR | Resonances for the carbonyls, quaternary carbons, and methyl carbons of the Boc groups, as well as the carbons of the acetic acid backbone. |

| Mass Spectrometry | A molecular ion peak corresponding to the expected mass of the product (C₁₇H₃₀N₂O₈, MW: 390.43 g/mol ).[4][5] |

| FT-IR | Characteristic stretching frequencies for the C=O and N-H bonds. |

Troubleshooting and Expert Insights

-

Incomplete reaction in Step 1: This can often be attributed to insufficient base or the use of a non-anhydrous solvent. Ensure all reagents and solvents are dry and use a slight excess of the base.

-

Low yield in Step 2: The exhaustive Boc protection can be sluggish due to steric hindrance. Increasing the reaction time or gently heating the reaction mixture may improve the yield. However, be cautious of potential decomposition at higher temperatures.

-

Difficult purification: If the product is difficult to purify by column chromatography, consider recrystallization from a suitable solvent system.

Conclusion

The synthesis of this compound is a well-established but nuanced process that requires careful attention to experimental detail. By understanding the underlying chemical principles and following the robust protocols outlined in this guide, researchers can confidently and reproducibly synthesize this valuable building block for their drug discovery and development efforts.

References

The In-depth Technical Guide to the Mechanism of Boc Protection in Hydrazinoacetic Acid

A Senior Application Scientist's Synthesis of Theory and Practice for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Hydrazinoacetic Acid and its Protection

Hydrazinoacetic acid is a valuable bifunctional building block in medicinal chemistry and drug development. Its unique structure, incorporating both a reactive hydrazine moiety and a carboxylic acid, allows for its use as a versatile scaffold in the synthesis of complex molecules, including peptidomimetics and other biologically active compounds. The hydrazine group, with its nucleophilic nitrogens, is particularly useful for forming stable hydrazone linkages or for constructing heterocyclic systems.

However, the high reactivity of the hydrazine functionality necessitates a robust protection strategy to ensure chemoselectivity during synthetic transformations. The tert-butyloxycarbonyl (Boc) group is one of the most widely employed protecting groups for amines and hydrazines due to its stability under a broad range of reaction conditions and its facile, acid-labile removal.[1][2] This guide provides an in-depth exploration of the mechanism of Boc protection as applied to hydrazinoacetic acid, offering both theoretical understanding and practical, field-proven insights for its successful implementation in the laboratory.

The Core Mechanism: A Nucleophilic Acyl Substitution

The Boc protection of the hydrazino group in hydrazinoacetic acid proceeds via a nucleophilic acyl substitution reaction.[3] The primary reagent for this transformation is di-tert-butyl dicarbonate (Boc₂O), also known as Boc anhydride.[2] The fundamental steps of this mechanism are detailed below.

-

Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of one of the nitrogen atoms of the hydrazine moiety on one of the electrophilic carbonyl carbons of di-tert-butyl dicarbonate.[4][5] The lone pair of electrons on the nitrogen atom forms a new bond with the carbonyl carbon, leading to the formation of a tetrahedral intermediate.

-

Leaving Group Departure: The unstable tetrahedral intermediate collapses, reforming the carbonyl double bond. This results in the departure of a tert-butyl carbonate group, which is an effective leaving group.[4]

-

Deprotonation and Product Formation: The resulting protonated N-Boc-hydrazinoacetic acid is then deprotonated to yield the final, neutral protected product. In the absence of an external base, the tert-butyl carbonate leaving group can act as the base.[6] More commonly, an external base like triethylamine (TEA) is added to facilitate this step.[3] The tert-butyl carbonate subsequently decomposes into carbon dioxide and tert-butoxide.[4]

Mechanistic Diagram of Boc Protection

Caption: Reaction mechanism of Boc protection.

Causality Behind Experimental Choices: A Field-Proven Perspective

The successful Boc protection of hydrazinoacetic acid hinges on a nuanced understanding of the reaction parameters. The choices made in the experimental setup are not arbitrary but are grounded in the principles of chemical reactivity and selectivity.

The Role of Base: To Use or Not to Use?

While the Boc protection of amines can proceed without a base, the inclusion of a non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIEA) is common practice.[3] The base serves to neutralize the protonated amine intermediate, thereby driving the reaction to completion.[4] For hydrazinoacetic acid, which contains an acidic carboxylic acid group, the use of a base is crucial to deprotonate the carboxylic acid, enhancing the nucleophilicity of the hydrazine moiety.

Solvent Selection: A Matter of Solubility and Reactivity

The choice of solvent is dictated by the solubility of the starting materials and its influence on the reaction rate. Aprotic solvents such as tetrahydrofuran (THF), acetonitrile, and dichloromethane (DCM) are frequently employed.[3][7] Aqueous conditions, often with a base like sodium bicarbonate, can also be effective.[2] For substrates that are difficult to protect, solvent-free conditions using molten di-tert-butyl dicarbonate can be a powerful alternative, sometimes avoiding the need for a catalyst.[8][9]

Regioselectivity: Which Nitrogen Reacts?

A key consideration in the protection of hydrazines is regioselectivity. In an unsubstituted hydrazine, both nitrogens are equivalent. However, in substituted hydrazines, the less sterically hindered and more nucleophilic nitrogen is generally favored to react. For hydrazinoacetic acid, the terminal NH₂ group is more accessible and typically the site of initial Boc protection. However, the formation of a di-Boc protected product is a common side reaction, especially when an excess of Boc anhydride is used.[10]

Experimental Protocol: A Self-Validating System

The following protocol for the Boc protection of hydrazinoacetic acid is designed to be a self-validating system, incorporating best practices for achieving high yield and purity.

Materials and Reagents

-

Hydrazinoacetic acid hydrochloride

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

1 M Hydrochloric acid (HCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Step-by-Step Methodology

-

Reaction Setup: To a solution of hydrazinoacetic acid hydrochloride (1 equivalent) in dichloromethane (DCM), add triethylamine (TEA) (2.2 equivalents) at 0 °C under an inert atmosphere (e.g., nitrogen or argon). Stir the mixture for 15-20 minutes to ensure the formation of the free base.

-

Addition of Boc Anhydride: Add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) in DCM dropwise to the reaction mixture at 0 °C.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup:

-

Quench the reaction by adding water.

-

Separate the organic layer.

-

Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-Boc-hydrazinoacetic acid.

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow.

Quantitative Data Summary

The following table summarizes key reaction parameters and their expected outcomes, based on established principles of Boc protection chemistry.

| Parameter | Condition | Expected Outcome | Rationale |

| Stoichiometry of Boc₂O | 1.0-1.2 equivalents | High yield of mono-Boc product | Minimizes the formation of di-Boc byproduct. |

| > 2.0 equivalents | Increased formation of di-Boc product | Excess reagent can lead to protection of the second nitrogen.[10] | |

| Base | 2.2 equivalents of TEA | Efficient reaction | Neutralizes the HCl salt and deprotonates the carboxylic acid. |

| No base | Slower or incomplete reaction | The starting material is less nucleophilic and the reaction may stall. | |

| Temperature | 0 °C to Room Temperature | Controlled reaction rate | Initial cooling helps to manage any exotherm, followed by room temperature to ensure completion. |

| Elevated Temperature | Potential for side reactions | Can lead to decomposition of Boc anhydride or other undesired reactions. |

Conclusion: A Foundational Technique for Advanced Synthesis

The Boc protection of hydrazinoacetic acid is a foundational yet critical step in the synthesis of many complex and medicinally relevant molecules. A thorough understanding of the underlying nucleophilic acyl substitution mechanism, coupled with a rational approach to the selection of reaction conditions, empowers the researcher to achieve high yields and purity. The protocol and insights provided in this guide serve as a robust starting point for the successful implementation of this essential synthetic transformation.

References

- 1. tert-Butoxycarbonylation (Boc) Reagents [Protecting Reagents] | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 2. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]

- 3. jk-sci.com [jk-sci.com]

- 4. Boc Protection Mechanism (Boc2O + Base) [commonorganicchemistry.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]

- 7. BOC Protection and Deprotection [ms.bzchemicals.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. quod.lib.umich.edu [quod.lib.umich.edu]

- 10. Versatile synthesis of Boc protected hydrazinoacetic acid and its application to the chemoselective ligation of TASP molecules [infoscience.epfl.ch]

Stability of Tri-Boc-Hydrazinoacetic Acid in Different Solvents: An In-depth Technical Guide

Introduction: The Pivotal Role of Tri-Boc-Hydrazinoacetic Acid in Modern Drug Development

This compound, a cornerstone reagent in contemporary bioconjugation and peptide chemistry, offers a unique trifecta of functionalities: a carboxylic acid for amide bond formation, a hydrazine moiety for the generation of hydrazones, and three tert-butyloxycarbonyl (Boc) protecting groups that confer significant stability and modulate its reactivity.[1][2] This strategic molecular architecture has propelled its use in the synthesis of complex peptides, antibody-drug conjugates (ADCs), and other targeted therapeutics.[2] The three sterically demanding Boc groups not only prevent undesirable side reactions but also enhance the compound's solubility in a range of organic solvents commonly employed in synthesis.[1] However, the very nature of these acid-labile protecting groups necessitates a thorough understanding of the compound's stability profile. This guide provides a comprehensive examination of the stability of this compound across a spectrum of solvent conditions, offering both theoretical insights and practical, field-proven experimental protocols to empower researchers in drug development and chemical synthesis.

The Chemical Bedrock of Stability: Understanding the Tri-Boc-Hydrazino Moiety

The stability of this compound is intrinsically linked to the electronic and steric properties of the three Boc protecting groups attached to the hydrazine nitrogens. These groups are carbamates, which are generally stable to nucleophilic attack and basic conditions but are designed to be cleaved under acidic conditions. The presence of three such groups creates a sterically hindered environment around the N-N bond, shielding it from potential degradation pathways.[1] This steric hindrance and the electron-withdrawing nature of the carbonyl groups in the Boc moieties contribute to the overall robustness of the molecule, allowing for its application in a variety of synthetic transformations.[1]

However, this stability is not absolute. The Boc groups are susceptible to cleavage under strongly acidic conditions, a property intentionally exploited in peptide synthesis for deprotection.[3] Furthermore, elevated temperatures can also induce thermal decomposition.[4] A critical and often overlooked aspect is the compound's behavior in the presence of bases. While generally considered stable, evidence suggests that prolonged exposure to certain basic conditions can lead to the partial loss of a Boc group.

Visualizing the Core Structure and Its Protective Shield

Caption: Molecular structure of this compound.

Solvent-Dependent Stability Profiles: A Comprehensive Overview

The choice of solvent is paramount in any chemical process, directly influencing reaction rates, solubility, and, critically, the stability of reagents. The following sections detail the expected stability of this compound in commonly used solvents.

Aprotic Solvents: The Workhorses of Organic Synthesis

| Solvent | Chemical Class | Expected Stability of this compound | Rationale & Causality |

| Dimethylformamide (DMF) | Polar Aprotic | Generally High. Recommended for most applications at room temperature. | DMF is a non-protic solvent and does not facilitate proton-mediated degradation. It is a common solvent for peptide synthesis where the stability of Boc-protected amino acids is crucial. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High, with Caution. Suitable for many applications, but thermal stability may be a concern at elevated temperatures. | Similar to DMF, DMSO is aprotic and generally a good solvent for this compound. However, DMSO can decompose at elevated temperatures, and this decomposition can be catalyzed by acidic or basic impurities, potentially affecting the stability of the solute. |

| Acetonitrile (ACN) | Polar Aprotic | High. An excellent solvent for analytical and preparative HPLC. | ACN is relatively inert and its use as a mobile phase component in HPLC with acidic modifiers (like TFA) for Boc-protected compounds is well-documented, indicating short-term stability. |

| Dichloromethane (DCM) | Nonpolar Aprotic | High. A good solvent for handling and short-term storage. | DCM is non-protic and unreactive towards the Boc groups under normal conditions. It is frequently used in the synthesis and purification of Boc-protected compounds. |

| Tetrahydrofuran (THF) | Polar Aprotic (Ether) | High. Suitable for reactions where its ether functionality is not detrimental. | As a non-protic solvent, THF is not expected to cause significant degradation of this compound. |

Protic Solvents: A More Nuanced Landscape

| Solvent | Chemical Class | Expected Stability of this compound | Rationale & Causality |

| Water (Neutral pH) | Protic | Moderate. Hydrolysis can occur over extended periods, especially at elevated temperatures. | While the Boc group is relatively stable to neutral water, the ester linkages of the carbamate are susceptible to hydrolysis. The rate is generally slow at room temperature but can become significant over time or with heating. |

| Aqueous Buffers (Acidic pH < 4) | Protic | Low. Rapid degradation is expected. | The Boc group is designed to be acid-labile. At low pH, protonation of the carbonyl oxygen of the Boc group facilitates its cleavage, releasing isobutylene and carbon dioxide.[3] |

| Aqueous Buffers (Basic pH > 9) | Protic | Moderate to Low. Gradual degradation is possible, particularly with strong bases or prolonged exposure. | While generally more stable to bases than acids, carbamates can undergo hydrolysis under basic conditions. A crucial finding indicates the partial loss of a Boc group from this compound during repetitive treatments with piperidine (a secondary amine base) in solid-phase peptide synthesis. |

| Alcohols (e.g., Methanol, Ethanol) | Protic | Moderate. Transesterification is a potential degradation pathway, though typically slow without a catalyst. | In the presence of alcohols, the carbamate can undergo transesterification, leading to the formation of a methyl or ethyl carbamate and loss of the Boc group. This process is generally slow at room temperature. |

Experimental Protocols for Assessing Stability: A Self-Validating Approach

To empirically determine the stability of this compound in a specific solvent system, a well-designed experimental protocol is essential. The following protocols are designed to be self-validating, providing robust and reproducible data.

Protocol 1: Stability Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a stability-indicating HPLC method to quantify the degradation of this compound over time.

Objective: To determine the percentage of intact this compound remaining in a given solvent under specified conditions.

Materials:

-

This compound

-

HPLC-grade solvents (e.g., DMF, DMSO, ACN, water)

-

HPLC system with a UV detector

-

C18 reverse-phase HPLC column (e.g., 4.6 mm x 150 mm, 5 µm)

-

Volumetric flasks and pipettes

-

Incubator or water bath

Methodology:

-

Preparation of Stock Solution: Accurately weigh and dissolve this compound in the chosen solvent to a final concentration of 1 mg/mL.

-

Incubation: Aliquot the stock solution into several sealed vials and place them in an incubator at the desired temperature (e.g., 25°C, 40°C, 60°C).

-

Time-Point Sampling: At predetermined time points (e.g., 0, 24, 48, 72, 168 hours), remove one vial from the incubator.

-

Sample Preparation for HPLC: Dilute an aliquot of the sample with the initial mobile phase composition to a suitable concentration for HPLC analysis (e.g., 0.1 mg/mL).

-

HPLC Analysis:

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

-

Gradient: A typical gradient would be 10-90% B over 20 minutes.

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 214 nm

-

Injection Volume: 10 µL

-

-

Data Analysis:

-

Identify the peak corresponding to intact this compound based on its retention time at t=0.

-

Integrate the peak area of the intact compound at each time point.

-

Calculate the percentage of remaining this compound relative to the initial peak area at t=0.

-

Caption: Experimental workflow for HPLC-based stability assessment.

Protocol 2: Structural Elucidation of Degradation Products by NMR Spectroscopy

This protocol utilizes Nuclear Magnetic Resonance (NMR) spectroscopy to identify the chemical structures of degradation products.

Objective: To qualitatively identify the degradation products of this compound.

Materials:

-

Degraded sample of this compound (from Protocol 1)

-

NMR spectrometer

-

Deuterated solvents (e.g., DMSO-d6, CDCl3)

-

NMR tubes

Methodology:

-

Sample Preparation: Prepare a concentrated solution of the degraded sample by evaporating the solvent from a stability study aliquot and re-dissolving the residue in a suitable deuterated solvent.

-

NMR Acquisition: Acquire ¹H and ¹³C NMR spectra of the degraded sample. For more complex mixtures, 2D NMR techniques such as COSY and HSQC may be necessary.

-

Spectral Analysis:

-

Compare the spectra of the degraded sample with that of a pure, undegraded standard of this compound.

-

Identify new signals in the spectra of the degraded sample.

-

Analyze the chemical shifts, coupling constants, and integration of the new signals to propose the structures of the degradation products. The loss of the characteristic tert-butyl signal (~1.4 ppm in ¹H NMR) is a strong indicator of Boc group cleavage.

-

Potential Degradation Pathways

Based on the chemistry of the Boc protecting group and the hydrazine moiety, several degradation pathways can be anticipated.

Caption: Plausible degradation pathways of this compound.

Conclusion and Best Practices

This compound is a robust and versatile reagent, but its stability is not universal across all solvents and conditions. For optimal performance and to ensure the integrity of synthetic protocols, the following best practices are recommended:

-

Storage: Store this compound at the recommended temperature of 2-8°C to minimize thermal degradation.

-

Solvent Selection: For reactions and storage in solution, prefer aprotic solvents such as DMF, DMSO, ACN, or DCM at room temperature.

-

pH Considerations: Avoid strongly acidic conditions (pH < 4) to prevent rapid cleavage of the Boc groups. Exercise caution with basic conditions (pH > 9), especially with prolonged exposure or at elevated temperatures.

-

Experimental Validation: When using this compound in a new solvent system or under non-standard conditions, it is highly advisable to perform a preliminary stability study using the HPLC protocol outlined in this guide.

By understanding the chemical principles governing its stability and employing rigorous experimental validation, researchers can confidently leverage the full potential of this compound in their drug discovery and development endeavors.

References

tri-Boc-hydrazinoacetic acid CAS number and molecular weight

An In-Depth Technical Guide to tri-Boc-hydrazinoacetic acid

This guide provides an in-depth technical overview of this compound, a key reagent in modern synthetic and medicinal chemistry. It is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of this compound's properties, synthesis, and applications. This document emphasizes not just the procedural steps but the underlying chemical principles and strategic considerations that inform its use in complex molecular design and bioconjugation.

Core Properties and Chemical Identity

This compound, systematically named 2-[[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid, is a stable, multi-functionalized building block.[1] The three tert-butyloxycarbonyl (Boc) protecting groups are a defining feature, imparting significant stability and influencing its reactivity and solubility.[2] These groups protect the hydrazine nitrogens, allowing for controlled, stepwise deprotection and subsequent functionalization, a critical attribute in multi-step syntheses.

Below is a summary of its key quantitative data:

| Property | Value | Source(s) |

| CAS Number | 261380-41-0 | [2][3][4] |

| Molecular Weight | 390.43 g/mol | [3] |

| Molecular Formula | C₁₇H₃₀N₂O₈ | [2][3] |

| Appearance | White to off-white solid/powder | [2][3] |

| Melting Point | 112-115 °C | [3] |

| Storage Temperature | 2-8°C | [3] |

The structural arrangement of this compound is visualized in the diagram below, highlighting the sterically demanding Boc groups that modulate the reactivity of the hydrazine core and the terminal carboxylic acid available for conjugation.

Caption: Chemical structure of this compound.

Synthesis and Purification: A Rationale-Driven Approach

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high purity and yield. A common synthetic route involves the protection of hydrazine, followed by alkylation with a two-carbon unit bearing a protected carboxyl group, and subsequent manipulation of protecting groups.

Core Synthetic Logic:

-

Initial Protection: The synthesis typically begins with the protection of hydrazine. The use of three Boc groups is strategic; it fully passivates the nucleophilic nature of the hydrazine moiety, preventing unwanted side reactions in subsequent steps.

-

Alkylation: The tri-Boc protected hydrazine is then alkylated. This step introduces the acetic acid backbone. The choice of the alkylating agent is critical to avoid racemization and ensure efficient C-N bond formation.

-

Selective Deprotection & Purification: The final steps involve the selective deprotection of the carboxyl group, if necessary, while keeping the Boc groups on the hydrazine intact. Purification is typically achieved by column chromatography, followed by crystallization to yield the final product as a white to off-white solid.[2]

The flowchart below outlines a generalized synthetic workflow.

References

An In-Depth Technical Guide to the Fundamental Reactivity of Tri-Boc-Hydrazinoacetic Acid

Abstract

Tri-Boc-hydrazinoacetic acid, systematically named 2-[1,2,2-Tris(tert-butoxycarbonyl)hydrazinyl]acetic acid, is a cornerstone reagent in modern synthetic chemistry, particularly in the fields of peptide synthesis, bioconjugation, and drug development. Its unique structure, featuring three acid-labile tert-butyloxycarbonyl (Boc) protecting groups on a hydrazinoacetic acid scaffold, provides a masterful balance of stability and controlled reactivity. This guide offers an in-depth exploration of its synthesis, physicochemical properties, and core reactivity. We will dissect the mechanistic principles behind its deprotection and coupling reactions, provide validated experimental protocols, and illustrate its strategic application in complex synthetic workflows, equipping researchers with the expert knowledge required for its effective utilization.

Introduction: The Strategic Value of this compound

In the intricate world of peptide and polymer chemistry, the ability to introduce specific functionalities with high precision is paramount. This compound (TBHA) has emerged as a highly valuable building block for this purpose.[1] Its core utility lies in its capacity to introduce a hydrazinoacetyl moiety into a target molecule.[2] The fully protected nature of the hydrazine group, shielded by three bulky Boc groups, renders it exceptionally stable to a wide range of reaction conditions, preventing unwanted side reactions such as polymerization or premature coupling.[1][2] This stability allows for the clean and efficient activation of its terminal carboxylic acid and subsequent coupling. The true synthetic potential is unlocked upon acidic treatment, which cleanly removes the Boc groups to reveal a highly reactive hydrazine functionality, poised for further transformations like hydrazone ligation.[3][4] This guide delves into the fundamental principles governing this powerful reagent.

Synthesis and Physicochemical Profile

The synthesis of this compound is conventionally achieved through the exhaustive protection of a hydrazinoacetic acid precursor. The most common and efficient method involves the reaction with di-tert-butyl dicarbonate (Boc₂O), often in the absence of a solvent.[5]

Causality of the Synthetic Choice: The use of molten Boc₂O as both reagent and solvent represents a "green chemistry" approach that minimizes waste and simplifies workup.[5] The reaction proceeds via nucleophilic attack of the hydrazine nitrogens onto the electrophilic carbonyl carbons of Boc₂O. The presence of multiple Boc groups on the final product is crucial; partially protected versions, such as mono- or di-Boc derivatives, are prone to self-condensation and polymerization during subsequent activation steps, a side reaction that is effectively suppressed by the tri-protected variant.[2][6]

Caption: Synthesis of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 261380-41-0 | |

| Molecular Formula | C₁₇H₃₀N₂O₈ | [7] |

| Molecular Weight | 390.43 g/mol | [7] |

| Appearance | White to off-white powder | [7] |

| Melting Point | 112-115 °C | [7] |

| Storage Conditions | 2-8°C, under inert atmosphere | [7] |

Core Reactivity I: Acid-Catalyzed Deprotection

The defining reactive feature of this compound is the acid-lability of its Boc protecting groups. The removal of these groups is the critical step that unmasks the reactive hydrazine functionality. This transformation is most commonly achieved using strong acids, with trifluoroacetic acid (TFA) being the reagent of choice, particularly in peptide synthesis.[8][9]

The Deprotection Mechanism

The acid-catalyzed deprotection follows a well-established multi-step mechanism:

-

Protonation: The carbonyl oxygen of the Boc group is protonated by the acid (e.g., TFA), making it a much better leaving group.[10][11]

-

Fragmentation: The protonated carbamate collapses, leading to the loss of a stable tert-butyl cation and the formation of an intermediate carbamic acid.[10][12]

-

Decarboxylation: The carbamic acid is unstable and rapidly decarboxylates, releasing carbon dioxide gas and the free amine (in this case, the hydrazine).[10][11]

-

Final Protonation: Under the strongly acidic conditions, the newly liberated hydrazine is protonated, yielding its corresponding salt (e.g., trifluoroacetate salt).[10]

Expert Insight: The formation of the tert-butyl cation is a critical consideration. This highly reactive electrophile can alkylate nucleophilic side chains in peptides (e.g., tryptophan or methionine) or other sensitive functionalities in a substrate.[8] To mitigate these undesirable side reactions, "scavengers" such as triisopropylsilane (TIS) or thioanisole are almost always included in the deprotection cocktail. These scavengers efficiently trap the tert-butyl cation, preventing it from reacting with the desired product.[8]

Caption: Mechanism of acid-catalyzed Boc deprotection.

Experimental Protocol: Full Deprotection of a TBHA-Peptide Conjugate

This protocol describes the cleavage and deprotection of a peptide modified with this compound from a solid-phase resin.

-

Resin Preparation: Swell the peptide-resin (e.g., 100 mg) in dichloromethane (DCM, 2 mL) for 30 minutes in a reaction vessel.

-

Cleavage Cocktail Preparation: In a separate vial, carefully prepare the cleavage cocktail. A standard mixture is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) (v/v/v). For 2 mL of cocktail, this would be 1.9 mL TFA, 50 µL water, and 50 µL TIS.

-

Deprotection/Cleavage: Drain the DCM from the resin. Add the freshly prepared cleavage cocktail (2 mL) to the resin.

-

Reaction: Gently agitate the mixture at room temperature for 2-3 hours. The evolution of CO₂ gas may be observed.

-

Peptide Precipitation: Filter the resin and collect the filtrate into a centrifuge tube containing cold diethyl ether (10 mL). A white precipitate of the deprotected hydrazino-peptide should form.

-

Isolation: Centrifuge the mixture, decant the ether, and wash the peptide pellet twice more with cold ether to remove residual scavengers and cleavage byproducts.

-

Drying: Dry the final peptide under a stream of nitrogen or in a vacuum desiccator. The product is obtained as a TFA salt and can be purified by RP-HPLC.

Core Reactivity II: Carboxylic Acid Activation and Coupling

Prior to deprotection, the primary point of reactivity on this compound is its carboxylic acid group. This functionality is used to form a stable amide bond with a primary or secondary amine, a cornerstone reaction in peptide synthesis.[1]

Mechanism of Activation and Coupling

The carboxylic acid is not sufficiently reactive to form an amide bond on its own. It must first be converted into a more electrophilic "activated" species. This is accomplished using a coupling reagent. Uronium/guanidinium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate) are among the most efficient and widely used.[13][14][15]

The general mechanism involves:

-

Activation: In the presence of a non-nucleophilic base (e.g., DIPEA), the coupling reagent (e.g., HATU) reacts with the carboxylic acid of TBHA. This forms a highly reactive O-acylisourea intermediate, which rapidly rearranges to an activated HOAt ester.[13][16]

-

Coupling: The nucleophilic amine of the substrate (e.g., the N-terminus of a peptide on a solid support) attacks the carbonyl carbon of the activated ester.[13]

-

Amide Bond Formation: The leaving group (HOAt) is displaced, forming the desired stable amide bond and regenerating the catalyst byproducts.

Expert Insight: HATU is often preferred over HBTU for challenging couplings.[13] The 7-azabenzotriazole (HOAt) moiety in HATU forms a more reactive activated ester and is a better leaving group, leading to faster reaction rates and reduced risk of side reactions like epimerization.[13][16][17] The bulky tri-Boc protecting group on TBHA makes an efficient coupling reagent like HATU a logical and field-proven choice.[6]

Caption: Workflow for coupling TBHA in solid-phase synthesis.

Experimental Protocol: Coupling TBHA to a Resin-Bound Amine

This protocol details a standard procedure for manual solid-phase peptide synthesis (SPPS).

-

Resin Preparation: The peptide-resin with a free N-terminal amine is swelled in N,N-dimethylformamide (DMF) for 30 minutes and then drained.

-

Activation Solution: In a separate vial, dissolve this compound (4 eq. relative to resin loading) in DMF. Add the coupling reagent HATU (3.9 eq.) and stir for 1 minute. Finally, add N,N-diisopropylethylamine (DIPEA) (8 eq.) and allow the solution to pre-activate for 1-2 minutes.

-

Coupling Reaction: Add the activation solution to the drained resin.

-

Reaction: Agitate the mixture at room temperature for 2-4 hours.

-

Washing: Drain the reaction solution and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents and byproducts.

-

Confirmation: A small sample of the resin can be tested (e.g., with a Kaiser test) to confirm the complete consumption of the free amine.

Applications in Advanced Synthesis

The strategic utility of this compound is realized in multi-step synthetic sequences where the timing of the hydrazine's reactivity is critical.

-

Peptide Modification and Ligation: After coupling TBHA to a peptide's N-terminus and subsequent deprotection, the resulting hydrazinoacetyl-peptide is a versatile intermediate.[2] It can be reacted with an aldehyde or ketone-functionalized molecule (e.g., another peptide, a fluorescent dye, or a drug molecule) to form a stable hydrazone bond.[3][4][18] This "hydrazone ligation" is a powerful bioorthogonal chemistry tool.[4][19][20]

-

Polymer Functionalization: TBHA can be coupled to amine-functionalized polymers.[21][22] Subsequent deprotection under acidic conditions exposes a high density of reactive hydrazide groups on the polymer scaffold.[23][24] These functionalized polymers can be used for applications such as drug delivery, hydrogel formation, or the specific capture of biomolecules.[21][23]

Conclusion

This compound is a sophisticated and enabling reagent whose fundamental reactivity is governed by a robust protection/deprotection strategy. The steric and electronic stability afforded by the three Boc groups allows for clean and efficient coupling of its carboxylic acid moiety.[1][2] This stability is strategically reversed under acidic conditions, providing a reliable method to unmask a reactive hydrazine group for subsequent transformations.[10][11] A thorough understanding of the mechanisms behind its coupling and deprotection, including the critical role of activators and scavengers, allows researchers in drug development and materials science to leverage this powerful building block for the precise construction of complex molecular architectures.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Solid-phase functionalization of peptides by an alpha-hydrazinoacetyl group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. This compound = 97.0 N 261380-41-0 [sigmaaldrich.com]

- 8. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 9. BJOC - Automated solid-phase peptide synthesis to obtain therapeutic peptides [beilstein-journals.org]

- 10. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06655D [pubs.rsc.org]

- 15. HBTU - Wikipedia [en.wikipedia.org]

- 16. merckmillipore.com [merckmillipore.com]

- 17. peptide.com [peptide.com]

- 18. Catalyst free hydrazone ligation for protein labeling and modification using electron-deficient benzaldehyde reagents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. chemrxiv.org [chemrxiv.org]

- 21. Poly(acryloyl hydrazide), a versatile scaffold for the preparation of functional polymers: synthesis and post-polymerisation modification - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. Preparation of hydrazine functionalized polymer brushes hybrid magnetic nanoparticles for highly specific enrichment of glycopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Preparation of hydrazine functionalized polymer brushes hybrid magnetic nanoparticles for highly specific enrichment of glycopeptides - Analyst (RSC Publishing) [pubs.rsc.org]

The Gatekeeper Strategy: Unpacking the Pivotal Role of Tert-Butyloxycarbonyl Groups in Tri-Boc-Hydrazinoacetic Acid for Advanced Bioconjugation

Introduction: The Challenge of Controlled Reactivity in Bioconjugation

In the intricate landscape of drug development and proteomics, the precise and stable linkage of molecules is paramount. The formation of antibody-drug conjugates (ADCs), functionalized peptides, and other targeted therapeutics hinges on the ability to control the reactivity of bifunctional linkers. Hydrazinoacetic acid is a valuable building block in this context, offering a versatile hydrazide moiety for forming stable hydrazone bonds with aldehydes and ketones on payloads or biomolecules. However, the inherent nucleophilicity of the hydrazine group presents a significant synthetic challenge. Unprotected or partially protected hydrazinoacetic acid derivatives are prone to undesirable side reactions, most notably self-polymerization, during the crucial activation step required for amide bond formation. This guide provides an in-depth technical analysis of how the strategic use of three tert-butyloxycarbonyl (Boc) protecting groups on tri-Boc-hydrazinoacetic acid overcomes these challenges, ensuring high-yield, high-purity synthesis of hydrazino-functionalized molecules.

The Core Directive: Why Three Boc Groups are Essential

The decision to employ a tri-protected hydrazine linker is not arbitrary; it is a scientifically validated strategy to enforce complete control over the molecule's reactivity. The rationale is rooted in mitigating both steric and electronic factors that would otherwise lead to unwanted side reactions.

Causality of Protection: Preventing Unwanted Polymerization

During peptide synthesis or the coupling of the linker to a resin, the carboxylic acid of hydrazinoacetic acid must be activated, often by converting it into an active ester. This activated species, however, is highly susceptible to nucleophilic attack by the unprotected or partially protected hydrazine moiety of another molecule. This leads to a chain reaction of self-condensation or polymerization, drastically reducing the yield of the desired product and complicating purification.

A key study in the Journal of Peptide Research systematically demonstrated this phenomenon.[1] The use of a mono-Boc-protected hydrazinoacetic acid (BocNHNHCH₂COOH) resulted in significant polymerization during activation.[1] While a di-Boc derivative (BocNHNH(Boc)CH₂COOH) minimized this side reaction, it was the This compound ((Boc)₂N-N(Boc)CH₂COOH) that completely suppressed it.[1]

The three bulky tert-butyl groups provide a robust steric shield around the nitrogen atoms, physically preventing them from acting as nucleophiles and attacking an adjacent activated ester. This ensures that the only reactive handle is the carboxylic acid, allowing for its clean coupling to a solid-phase support or another molecule.

Caption: Steric hindrance from tri-Boc groups prevents side reactions.

Electronic Stabilization

Beyond steric hindrance, the electron-withdrawing nature of the three carbamate groups significantly reduces the nucleophilicity of the hydrazine nitrogens. This electronic effect further deactivates the hydrazine moiety, rendering it inert to the conditions required for carboxylic acid activation and coupling. This dual steric and electronic protection is the cornerstone of the tri-Boc strategy, ensuring that the hydrazino group remains masked until its strategic unveiling is required.

Core Application Workflow: Synthesis of a Hydrazone-Linked Bioconjugate

The following protocols outline a validated workflow for the use of this compound in solid-phase peptide synthesis (SPPS), culminating in the formation of a hydrazone linkage. This process is central to the creation of ADCs where the "payload" is an aldehyde-bearing cytotoxic drug.

Part A: Solid-Phase Coupling of this compound

This protocol describes the initial anchoring of the fully protected linker to a solid-phase resin, such as a Rink Amide resin, for subsequent peptide elongation or direct functionalization.

Methodology:

-

Resin Preparation: Swell the Rink Amide resin in N,N-dimethylformamide (DMF) for 30 minutes in a solid-phase reaction vessel.

-

Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) group from the resin by treating it with 20% piperidine in DMF (v/v) for 5 minutes, followed by a second treatment for 15 minutes.

-

Washing: Thoroughly wash the resin with DMF (5 times), dichloromethane (DCM, 3 times), and then DMF again (3 times) to remove all traces of piperidine.

-

Activation and Coupling:

-

In a separate vial, dissolve this compound (3 equivalents relative to resin loading) in DMF.

-

Add a coupling agent such as HBTU (2.9 equivalents) and a non-nucleophilic base such as diisopropylethylamine (DIPEA, 6 equivalents).

-

Allow the mixture to pre-activate for 2-3 minutes.

-

Add the activated linker solution to the washed, deprotected resin.

-

-

Reaction: Agitate the mixture at room temperature for 2-4 hours.

-

Final Wash: Wash the resin thoroughly with DMF (5 times) and DCM (5 times) and dry under vacuum. The resin is now functionalized with the protected hydrazinoacetyl group.

Caption: Immobilization of the this compound linker.

Part B: On-Resin Global Boc Deprotection

Once the linker is coupled (or a peptide sequence has been built upon it), all three Boc groups are removed simultaneously using strong acidic conditions to expose the reactive hydrazine group.

Methodology:

-

Resin Swelling: Swell the resin-bound substrate in DCM for 20 minutes.

-

Deprotection Cocktail: Prepare a deprotection solution of 50% trifluoroacetic acid (TFA) in DCM (v/v).[2] It is critical to include a scavenger, such as 2.5% triisopropylsilane (TIS), to quench the tert-butyl cations generated during the reaction, preventing side reactions with sensitive amino acid residues.[3]

-

Cleavage Reaction: Add the TFA cocktail to the resin and agitate at room temperature for 1.5 to 2 hours.

-

Filtration and Washing: Filter the resin and wash extensively with DCM (5 times) and DMF (5 times) to remove cleaved Boc byproducts and residual acid.

-

Neutralization: Treat the resin with a 10% solution of DIPEA in DMF to neutralize the resulting trifluoroacetate salt and generate the free hydrazine. Wash again with DMF and DCM.

Caption: Acid-catalyzed deprotection of Boc groups to yield the free hydrazine.

Part C: Hydrazone Ligation with an Aldehyde-Modified Payload

The exposed hydrazinoacetyl group on the resin is now ready for chemoselective ligation with an aldehyde- or ketone-containing molecule (e.g., a cytotoxic drug payload).

Methodology:

-

Payload Solution: Dissolve the aldehyde-modified payload (5-10 equivalents) in a suitable solvent, such as a mixture of DMF and an acidic buffer (e.g., acetate buffer, pH ~5). The mildly acidic pH catalyzes the reaction.[4]

-

Ligation Reaction: Add the payload solution to the resin bearing the free hydrazine. Agitate the mixture at room temperature. The reaction progress can be monitored by HPLC analysis of small aliquots. Reaction times can vary from 4 to 24 hours.

-

Final Washing: After completion, wash the resin thoroughly with the reaction solvent, followed by DCM, to remove excess payload.

-

Cleavage from Resin: If the final product is to be solution-phase, cleave it from the resin using standard procedures appropriate for the chosen resin type (e.g., a high concentration of TFA for a Rink Amide resin).

Quantitative Analysis of Linker Stability

A critical feature of the resulting hydrazone bond is its pH-dependent stability. It is designed to be stable at the physiological pH of blood (≈7.4) but labile in the acidic environment of endosomes and lysosomes (pH 4.5-5.5) within cancer cells.[5][6] This differential stability is crucial for ensuring that the cytotoxic payload is released only after the ADC is internalized by the target cell, minimizing off-target toxicity.

The table below summarizes representative data on the stability of hydrazone linkages, highlighting the significant increase in hydrolysis rate at acidic pH.

| Hydrazone Type | Half-life at pH 7.4 | Half-life at pH 5.0-5.5 | Reference |

| Aliphatic Aldehyde-Derived | ~180-200 hours | ~4-5 hours | [5] |

| Aromatic Aldehyde-Derived | Very Stable (>72 hours) | ~2-24 hours (structure dependent) | [6][7] |

| Gemtuzumab Ozogamicin Linker | Stable (6% hydrolysis in 24h) | 97% release in 24h (at pH 4.5) | [6] |

Note: Data are approximate and highly dependent on the specific molecular structure of the hydrazone linker.

Conclusion

The this compound reagent represents a sophisticated and robust solution to a common problem in bioconjugation chemistry. The three tert-butyloxycarbonyl groups are not merely protective functionalities; they are strategic gatekeepers that enforce a specific reaction pathway. By providing a potent combination of steric hindrance and electronic deactivation, they completely suppress the side reactions that plague less-protected hydrazino linkers. This enables a clean, high-yield, and predictable synthesis of hydrazino-functionalized molecules, which are pivotal for the construction of next-generation therapeutics like ADCs. The subsequent acid-labile nature of the resulting hydrazone bond provides the final piece of the puzzle: a stable linkage in circulation and a triggerable release mechanism at the target site. This level of control is indispensable for researchers and drug development professionals aiming to create safe and effective targeted therapies.

References

- 1. Solid-phase functionalization of peptides by an alpha-hydrazinoacetyl group [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. peptide.com [peptide.com]

- 4. Chemoselective acylation of fully deprotected hydrazino acetyl peptides. Application to the synthesis of lipopetides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Structural Dichotomy of a Versatile Synthetic Building Block

An In-Depth Technical Guide to the Solubility Characteristics of Tri-Boc-Hydrazinoacetic Acid

This compound, identified by its CAS number 261380-41-0, is a cornerstone reagent in modern synthetic chemistry, particularly valued in peptide synthesis, bioconjugation, and drug development.[1] Its utility stems from a unique molecular architecture: a hydrazinoacetic acid backbone heavily modified with three tert-butyloxycarbonyl (Boc) protecting groups.[2] This structure presents a fascinating dichotomy that dictates its behavior in solution. The molecule is dominated by the large, nonpolar, and sterically bulky Boc groups, which impart significant organic character.[3][4] Juxtaposed with this is a single, terminal carboxylic acid, a polar and ionizable moiety that offers a handle for manipulating aqueous solubility.

Understanding the solubility profile of this compound is not merely an academic exercise; it is a critical prerequisite for its successful application. Inefficient dissolution can lead to incomplete reactions, inaccurate concentration measurements, and challenges in purification, ultimately compromising experimental outcomes. This guide provides a comprehensive analysis of the factors governing the solubility of this compound and offers field-proven protocols for its effective handling.

Core Principles of Solubility: A Molecule of Two Halves

The solubility of this compound is best understood by dissecting the contributions of its constituent parts:

-

The Hydrophobic Dominance of Boc Groups: The three Boc groups are profoundly nonpolar. This extensive hydrocarbon framework is the primary determinant of the molecule's overall character, making it inherently more soluble in organic solvents than in water. The Boc group is often intentionally used in synthesis to enhance solubility in less polar organic media and to influence the physical properties of a molecule.[3][4]

-

The Polar Influence of the Carboxylic Acid: The terminal carboxylic acid group (-COOH) is a polar, hydrophilic functional group capable of hydrogen bonding. More importantly, it is ionizable. Under basic conditions (pH > pKa), this group deprotonates to form a highly polar carboxylate salt (-COO⁻), which can dramatically increase solubility in aqueous media. Conversely, at neutral or acidic pH, the group remains protonated and less water-soluble.[5]

This dual nature means that a "one-size-fits-all" approach to solvent selection is inadequate. Instead, the choice of solvent must be a deliberate decision based on the intended application and an understanding of these competing structural influences.

Qualitative Solubility Profile

While precise quantitative solubility data (mg/mL) is not extensively published, a qualitative profile can be constructed based on the molecule's structure and empirical data from related compounds and synthesis protocols.[2][3] The following table summarizes the expected solubility in common laboratory solvents.

| Solvent | Solvent Type | Expected Solubility | Rationale & Field Insights |

| Dimethylformamide (DMF) | Polar Aprotic | Highly Soluble | Often used as a reaction solvent for conjugations involving this molecule, indicating excellent solubility.[2] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Highly Soluble | A powerful and common solvent for preparing stock solutions of Boc-protected compounds.[3] |

| Dichloromethane (DCM) | Nonpolar Aprotic | Soluble | The nonpolar nature of DCM is well-suited to the hydrophobic Boc groups. |

| Tetrahydrofuran (THF) | Polar Aprotic | Soluble | A common ether-based solvent that effectively dissolves many Boc-protected species. |

| Acetonitrile (MeCN) | Polar Aprotic | Moderately Soluble | Solubility may be concentration-dependent; may require warming or sonication. |

| Methanol (MeOH) / Ethanol (EtOH) | Polar Protic | Sparingly Soluble | The polarity of the alcohol hydroxyl group is less compatible with the extensive nonpolar structure. |

| Water (Neutral pH) | Polar Protic | Insoluble | The three large, nonpolar Boc groups prevent dissolution in neutral aqueous media. |

| Aqueous Base (e.g., 0.1 M NaOH) | Polar Protic (Ionic) | Soluble | Deprotonation of the carboxylic acid to form the carboxylate salt overcomes the hydrophobicity of the Boc groups. |

| Hexanes / Heptane | Nonpolar Aprotic | Insoluble | While nonpolar, these aliphatic hydrocarbons lack the slight polarity needed to interact with the molecule's core. |

Key Factors Influencing Dissolution

The successful solubilization of this compound depends on the strategic manipulation of three primary factors: solvent choice, pH, and temperature. The interplay between these factors is crucial for achieving a stable, homogenous solution.

Solvent Polarity

The principle of "like dissolves like" is paramount. The significant nonpolar character imparted by the three Boc groups dictates high solubility in polar aprotic solvents like DMF and DMSO and good solubility in less polar solvents like DCM and THF .[2][3] These solvents effectively solvate the bulky hydrocarbon portions of the molecule.

pH Adjustment

For aqueous or semi-aqueous applications, pH is the most powerful tool. The carboxylic acid moiety provides a "handle" for ionization.

-

Basic Conditions (pH > 7): Introducing a base (e.g., NaHCO₃, NaOH, NH₄OH) will deprotonate the carboxylic acid. The resulting carboxylate anion dramatically increases the molecule's polarity, rendering it soluble in aqueous buffers.[5] This is a standard technique for solubilizing acidic peptides and protected amino acids.[6]

-

Acidic/Neutral Conditions (pH ≤ 7): The carboxylic acid remains protonated, and the molecule retains its overall hydrophobic character, leading to poor aqueous solubility.

Temperature

Gentle heating can increase the rate of dissolution and, in many cases, the equilibrium solubility.

-

Mechanism: Increased temperature provides the kinetic energy needed to overcome the lattice energy of the solid-state compound and disrupt solvent-solvent interactions.

-

Causality in Practice: For a supersaturated or slow-to-dissolve solution in an organic solvent, warming the mixture to 40–50°C can be effective.[3] However, it is critical to exercise caution. Upon cooling, the compound may precipitate out if the solution is supersaturated at room temperature. Furthermore, prolonged heating is not recommended as it may risk thermal degradation of the compound.

Field-Proven Protocol for Solubility Determination

This self-validating protocol provides a systematic approach to testing and achieving the optimal dissolution of this compound for your specific experimental needs.

Objective: To determine a suitable solvent and concentration for this compound.

Materials:

-

This compound (white to off-white solid)[2]

-

Test Solvents: DMSO, DMF, DCM, Acetonitrile, Water (deionized), 0.1 M NaOH

-

Small vials (e.g., 1.5 mL microcentrifuge tubes or 2 mL glass vials)

-

Vortex mixer

-

Sonicator bath

-

Pipettors and tips

Methodology:

Step 1: Aliquot the Compound

-

Action: Weigh a small, known amount (e.g., 2.0 mg) of this compound into several separate, labeled vials.

-

Causality: Starting with a small, non-critical amount prevents the loss of valuable material during initial screening.[7] This establishes a baseline for assessing solubility without committing the entire stock.

Step 2: Initial Solvent Addition & Observation

-

Action: To each vial, add a calculated volume of a single test solvent to target a specific concentration (e.g., add 100 µL for a target of 20 mg/mL).

-

Causality: Using a defined volume allows for a semi-quantitative assessment of solubility. This step tests the intrinsic solubility at ambient temperature.

Step 3: Mechanical Agitation

-

Action: Vortex each vial vigorously for 30-60 seconds. Observe for dissolution.

-

Causality: Vortexing provides mechanical energy to break up solid aggregates and increase the surface area exposed to the solvent, accelerating the dissolution process.

Step 4: Aiding Dissolution (If Necessary)

-

Action: If the compound is not fully dissolved, place the vial in a sonicator bath for 5-10 minutes. If sonication is insufficient, gently warm the vial to 40°C for 5-10 minutes.

-

Causality: Sonication uses high-frequency sound waves to induce cavitation, which provides intense, localized energy to break apart solute particles.[3] Gentle warming increases kinetic energy, overcoming the activation energy barrier for dissolution.

Step 5: Assess Solution Stability

-

Action: Once dissolved (especially if aided by heat), allow the solution to cool to room temperature and stand for 15-30 minutes. Observe for any signs of precipitation.

-

Causality: This is a critical self-validating step. A solution that precipitates upon cooling was likely supersaturated. A stable solution at room temperature is essential for most applications to ensure concentration consistency. If precipitation occurs, the solvent is either unsuitable at that concentration, or the experiment must be conducted at an elevated temperature.

References

An In-Depth Technical Guide to the Safe Handling of Tri-Boc-Hydrazinoacetic Acid for Researchers, Scientists, and Drug Development Professionals

Introduction: The Role and Significance of Tri-Boc-Hydrazinoacetic Acid in Modern Drug Discovery